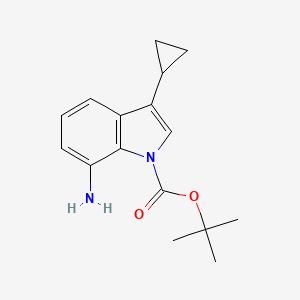

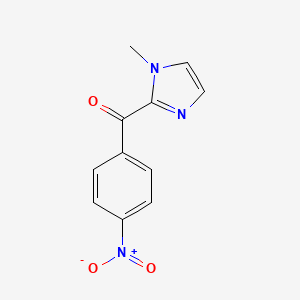

![molecular formula C21H26F3N5O B2944017 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1396855-96-1](/img/structure/B2944017.png)

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is fused to a cyclohexyl group, a piperazine ring, and a benzoyl group with a trifluoromethyl substituent. Triazoles are known for their versatile biological activities and are used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, triazoles are often synthesized using the Huisgen cycloaddition, also known as “click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The compound has several functional groups that could influence its properties and reactivity. The presence of the triazole ring, the benzoyl group, and the trifluoromethyl group could all contribute to the compound’s overall properties .Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the electronegative fluorine atoms in the trifluoromethyl group could enhance the compound’s solubility in polar solvents .Scientific Research Applications

Chemical Derivatives and Analogues in Medicinal Chemistry

Derivatives and analogues of complex chemical compounds, such as 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine, have been extensively researched for their potential therapeutic applications. Notably, compounds exhibiting similar structural features have been evaluated for their binding affinities, receptor selectivity, and pharmacological potential in various domains, including oncology, neurology, and infectious diseases.

Therapeutic Lead Candidates in Oncology : Studies have explored analogues of σ receptor ligands for their potential in therapeutic and diagnostic applications in oncology. Analogues with modified lipophilicity and polar functional groups have shown promising results in receptor subtype affinity, offering a pathway for the development of novel cancer therapeutics and diagnostic tools (Abate et al., 2011).

Antimicrobial and Antitubercular Activities : Research into piperazine derivatives has revealed significant antimicrobial and antitubercular activities. Novel synthetic routes have led to compounds that display potent inhibitory effects against Mycobacterium tuberculosis strains, highlighting the potential for developing new treatments for tuberculosis (Naidu et al., 2016).

Neuropharmacological Agents : Substituted piperazines have been synthesized and tested as ligands for melanocortin receptors, with a focus on understanding their structural and pharmacological characteristics in relation to the MC4 receptor. This research supports the development of targeted therapies for disorders modulated by melanocortin receptors, including obesity and metabolic syndromes (Mutulis et al., 2004).

Anti-Inflammatory and Antidepressant Properties : The synthesis and evaluation of novel 1,2,4-triazole derivatives have led to the identification of compounds with significant anti-inflammatory and antidepressant activities. This line of research opens up possibilities for new treatments in the realm of mental health and inflammatory disorders (Ahmed et al., 2017).

Antiviral Activities Against Influenza : The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. These findings suggest a promising avenue for the creation of antiviral agents capable of combating influenza strains, including H5N1 (Hebishy et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5O/c22-21(23,24)17-8-6-16(7-9-17)20(30)28-12-10-27(11-13-28)14-19-26-25-15-29(19)18-4-2-1-3-5-18/h6-9,15,18H,1-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJUBJKOLOFFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

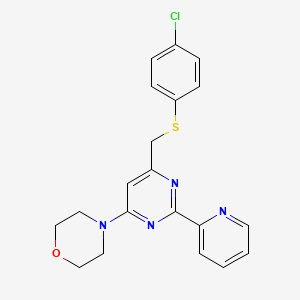

![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)

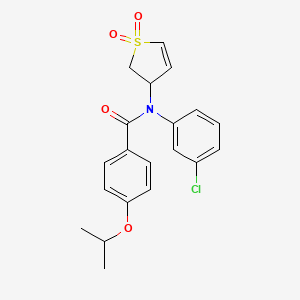

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)

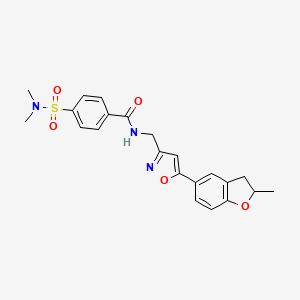

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)

![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)